molecular formula C8H6BrNO4 B1363462 Methyl 4-bromo-3-nitrobenzoate CAS No. 2363-16-8

Methyl 4-bromo-3-nitrobenzoate

Cat. No.: B1363462
CAS No.: 2363-16-8
M. Wt: 260.04 g/mol
InChI Key: BNNDHGPPQZVKMX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and nitro groups, and the carboxylic acid group is esterified with methanol. This compound is commonly used in organic synthesis and research due to its unique chemical properties .

Mechanism of Action

Target of Action

It’s important to note that nitro compounds, such as this one, often interact with various biological targets, including enzymes and cellular structures, due to their electrophilic nature .

Mode of Action

Nitro compounds generally undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.

Biochemical Pathways

Nitro compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in cellular processes and biochemical pathways.

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption , which could influence its bioavailability and overall pharmacokinetic profile.

Result of Action

Nitro compounds can cause various effects at the molecular and cellular levels, including changes in enzyme activity, protein function, and cellular structures .

Action Environment

The action of Methyl 4-bromo-3-nitrobenzoate can be influenced by various environmental factors. Furthermore, the compound should be stored in a dry room temperature environment to maintain its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration and bromination of methyl benzoate. The typical synthetic route includes:

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Products like 4-azido-3-nitrobenzoate or 4-thiocyanato-3-nitrobenzoate.

    Reduction: 4-bromo-3-aminobenzoate.

    Ester Hydrolysis: 4-bromo-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-nitrobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-cyanobenzoate
  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 4-fluoro-3-nitrobenzoate

Uniqueness

Methyl 4-bromo-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups on the benzene ring, which imparts distinct reactivity and chemical properties. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-bromo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNDHGPPQZVKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371633
Record name methyl 4-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2363-16-8
Record name methyl 4-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-nitrobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Commercially available 4-bromo-3-nitro-benzoic acid (1.17 g, 4.76 mmol) was dissolved in methanol (5 mL) containing five drops of concentrated sulfuric acid. The mixture was heated in air at 90° C. for six hours and more MeOH (7 mL) followed by concentrated sulfuric acid (0.6 mL) was added. Heating was continued another 24 hours. Extractive work up (ethyl acetate-water) followed by drying over MgSO4, filtered and concentrated under vacuum giving the title compound in quantitative yield.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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